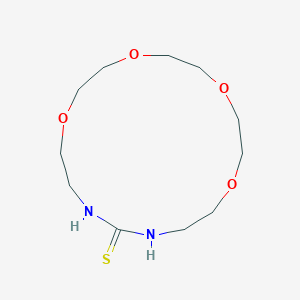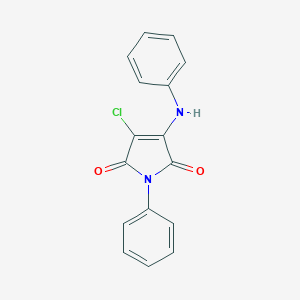
3-Anilino-4-chloro-1-phenylpyrrole-2,5-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Anilino-4-chloro-1-phenylpyrrole-2,5-dione is a complex organic compound with the molecular formula C16H11ClN2O2. This compound is part of the pyrrole family, which is known for its diverse chemical properties and applications in various fields such as chemistry, biology, and medicine.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Anilino-4-chloro-1-phenylpyrrole-2,5-dione typically involves the reaction of maleimide derivatives with aniline derivatives under specific conditions. One common method includes the use of maleic anhydride and aniline in the presence of a catalyst to form the desired compound. The reaction conditions often require controlled temperatures and pH levels to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and high production rates. The use of advanced purification techniques such as chromatography and crystallization is also common to achieve the desired purity levels .
Analyse Chemischer Reaktionen
Types of Reactions
3-Anilino-4-chloro-1-phenylpyrrole-2,5-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms using reducing agents like lithium aluminum hydride.
Substitution: It can undergo substitution reactions where the chlorine atom is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous conditions.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions include various substituted pyrrole derivatives, which can be further utilized in different chemical processes .
Wissenschaftliche Forschungsanwendungen
3-Anilino-4-chloro-1-phenylpyrrole-2,5-dione has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in designing new therapeutic agents.
Industry: Utilized in the production of polymers and other advanced materials
Wirkmechanismus
The mechanism of action of 3-Anilino-4-chloro-1-phenylpyrrole-2,5-dione involves its interaction with specific molecular targets. It can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Maleimide: Another pyrrole derivative with similar chemical properties.
3-Pyrroline-2,5-dione: Shares the pyrrole ring structure but differs in functional groups.
Maleic imide: Similar in structure but with different substituents.
Uniqueness
3-Anilino-4-chloro-1-phenylpyrrole-2,5-dione is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications in research and industry .
Eigenschaften
CAS-Nummer |
6903-92-0 |
|---|---|
Molekularformel |
C16H11ClN2O2 |
Molekulargewicht |
298.72 g/mol |
IUPAC-Name |
3-anilino-4-chloro-1-phenylpyrrole-2,5-dione |
InChI |
InChI=1S/C16H11ClN2O2/c17-13-14(18-11-7-3-1-4-8-11)16(21)19(15(13)20)12-9-5-2-6-10-12/h1-10,18H |
InChI-Schlüssel |
IJYHJPUCQKQUMP-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)NC2=C(C(=O)N(C2=O)C3=CC=CC=C3)Cl |
Kanonische SMILES |
C1=CC=C(C=C1)NC2=C(C(=O)N(C2=O)C3=CC=CC=C3)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


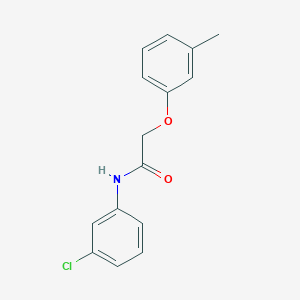
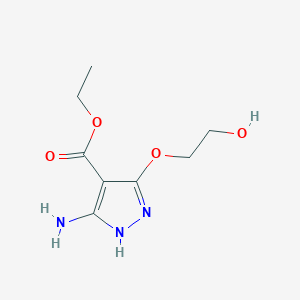
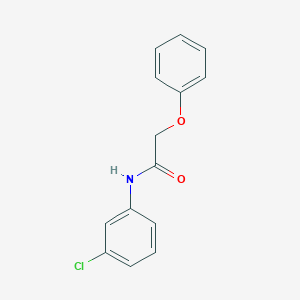
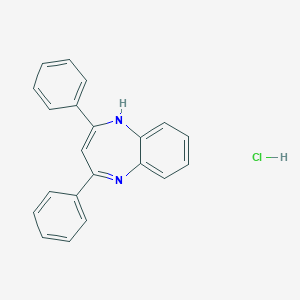
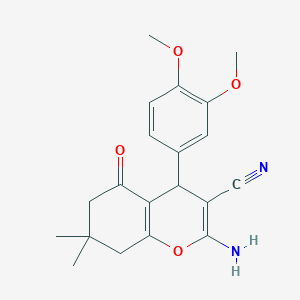




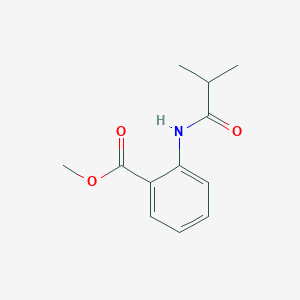
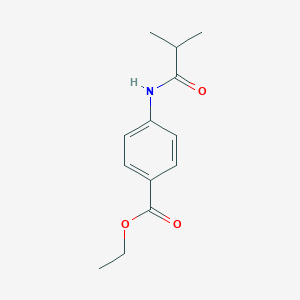
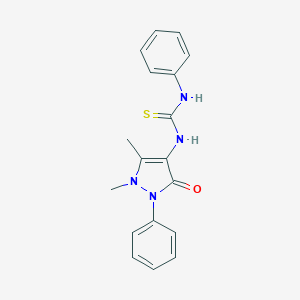
![6,9,17,20,25,28-Hexaoxa-1,3,12,14-tetraazabicyclo[12.8.8]triacontane-2,13-dithione](/img/structure/B188237.png)
